N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

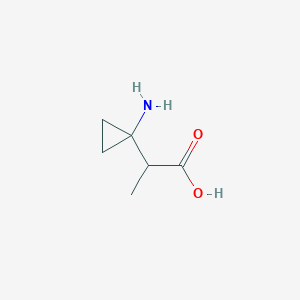

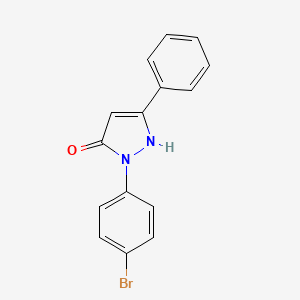

“N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide” is a complex organic compound. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . Attached to this naphthalene ring is a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom . The molecule also contains a cyclohexyl group, which is a cycloalkane with the formula C6H11, and a hydroxyethyl group, which is composed of an ethylene bridge (-CH2-CH2-) with a hydroxyl (-OH) substituent .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthalene ring would provide a planar, aromatic core, while the sulfonamide, cyclohexyl, and hydroxyethyl groups would add complexity to the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The naphthalene ring might undergo electrophilic aromatic substitution reactions, while the sulfonamide group could participate in various organic reactions . The hydroxyethyl group might be involved in reactions typical for alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the naphthalene ring might contribute to its aromaticity and stability, while the sulfonamide group could affect its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Fluorescent Probe Technology

N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide serves as a fluorescent probe with minimal fluorescence in water, which fluoresces strongly when bound to proteins. This property is utilized for the indirect measurement of binding, such as p-hydroxybenzoic acid esters to bovine serum albumin, indicating a potential for the study of protein interactions and the nature of binding mechanisms in biological systems (Jun et al., 1971).

Environmental Remediation

A recyclable acrylic ester polymer, NDA-801, has been synthesized for the effective removal of aromatic sulfonates, including naphthalene sulfonates, from industrial wastewaters. This study showcases the potential of novel materials in treating polluted water by targeting hydrophobic ionizable organic compounds, offering insights into the environmental applications of sulfonamide derivatives (Pan et al., 2008).

Analytical Chemistry

The interaction of naphthalene dyes with apomyoglobin and apohemoglobin has been explored using 1-anilino-8-naphthalene sulfonate as a fluorescent probe. This research provides a foundation for using sulfonamide-based probes in studying non-polar binding sites within proteins, which could have implications for drug design and understanding protein function (Stryer, 1965).

Materials Science

Sulfonated naphthalene dianhydride-based polyimide copolymers have been evaluated for their potential in fuel cell applications. This research highlights the role of sulfonamide compounds in developing new materials for energy conversion, particularly in enhancing the performance of proton-exchange-membrane fuel cells (Einsla et al., 2005).

Sensor Technology

Naphthalene-sulfonamide derivatives have been utilized in the development of sensitive and selective sensors for lead (II) ions. This work demonstrates the potential of sulfonamide-based compounds in environmental monitoring and public health by providing a means for detecting harmful metal ions in various matrices (Kamal et al., 2015).

Eigenschaften

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c20-17(15-8-2-1-3-9-15)13-19-23(21,22)18-12-6-10-14-7-4-5-11-16(14)18/h4-7,10-12,15,17,19-20H,1-3,8-9,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTMRBRQLKGJAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-fluoro-2-nitroaniline](/img/structure/B2676370.png)

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-4,4-difluoro-2-methylpyrrolidine-1-carboxylate](/img/structure/B2676371.png)

![2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2676375.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2676376.png)

![8-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B2676379.png)

![(E)-3-(2,5-difluorophenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B2676382.png)

![2-fluoro-N-[2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2676384.png)